

The Discovery and Development of Ned-19: A Technical Guide

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Compound of Interest

Compound Name: Ned-19

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

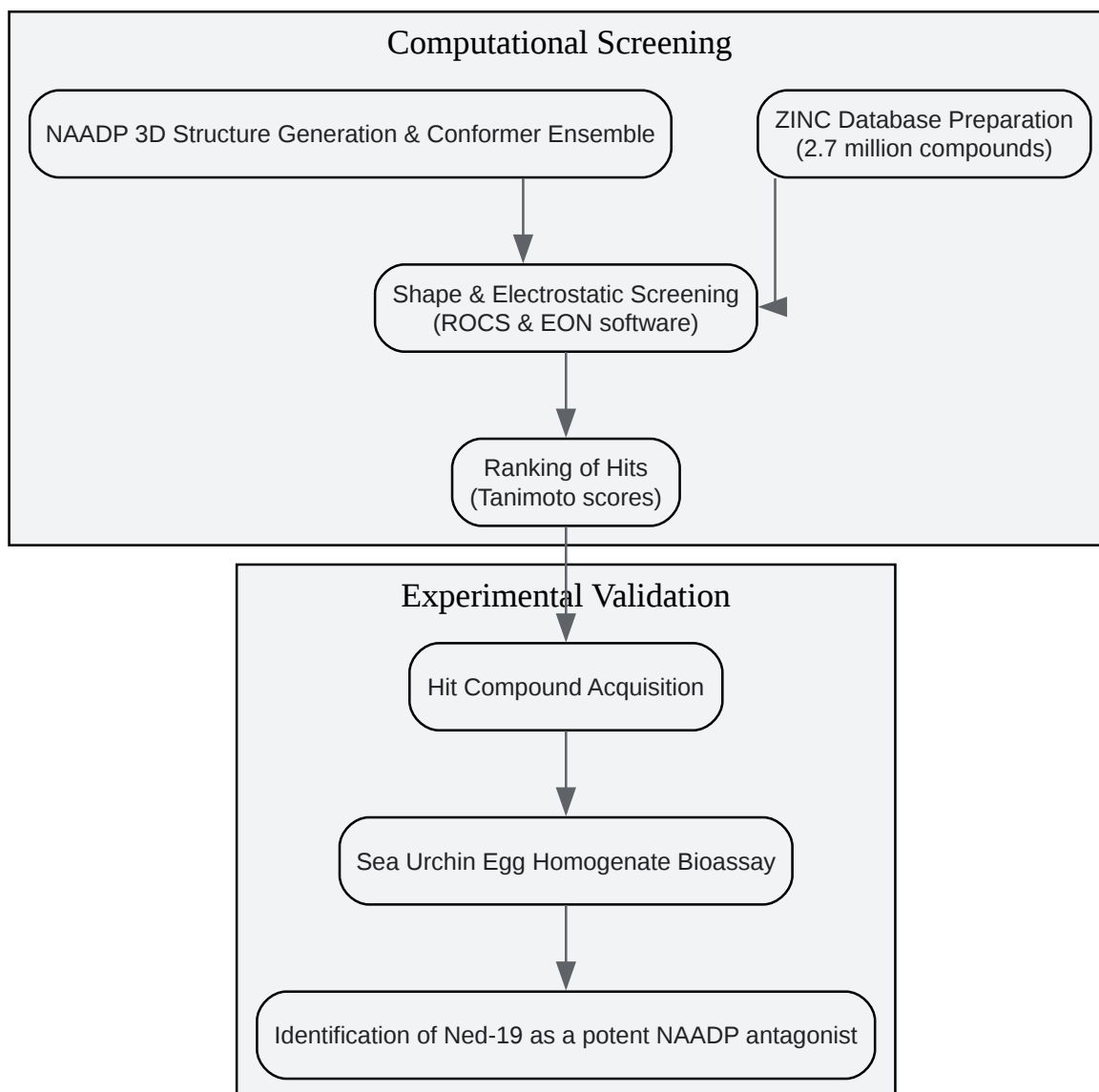
Ned-19 is a potent, selective, and cell-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca^{2+}) signaling.[1] Discovered through an innovative virtual screening approach, **Ned-19** has emerged as a critical chemical probe for elucidating the physiological and pathological roles of NAADP, the most potent Ca^{2+} -mobilizing second messenger. This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of **Ned-19**, including detailed experimental protocols, quantitative data, and visualization of key signaling pathways and experimental workflows.

Discovery of Ned-19 via Virtual Screening

The identification of **Ned-19** was a landmark achievement in the study of NAADP signaling, which had been hampered by a lack of selective antagonists.[2] A ligand-based virtual screening strategy was employed, using the three-dimensional shape and electrostatic properties of NAADP as a template to search the ZINC database of commercially available compounds.[2][3] This approach led to the identification of a novel small molecule with a distinct chemical scaffold but similar physicochemical properties to NAADP, which was subsequently named **Ned-19**. [2][3]

Virtual Screening Workflow

The virtual screening process that identified **Ned-19** involved several key steps, from ligand preparation to hit identification and experimental validation.



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Figure 1: Virtual screening workflow for the discovery of **Ned-19**.

Experimental Protocol: Virtual Screening

- **Ligand Preparation:** A 3D model of NAADP was generated, and a conformational ensemble of 40 structures was created using molecular mechanics software (Omega).

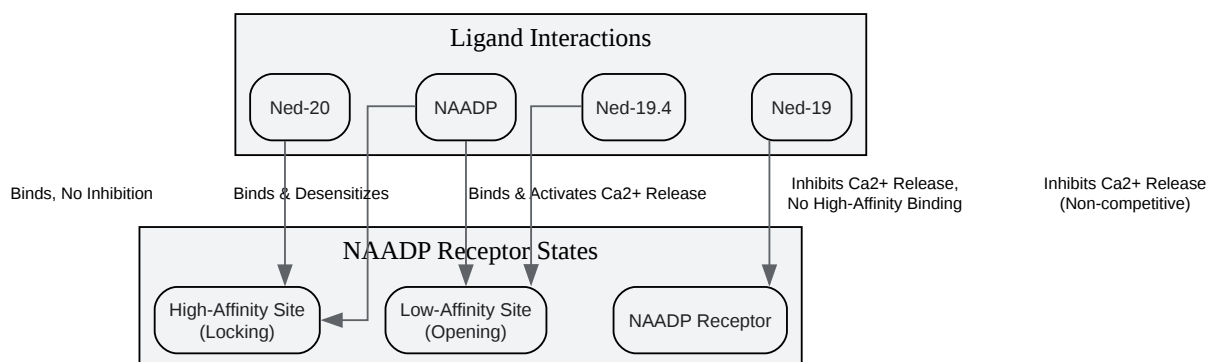
- **Database Screening:** The ZINC database, containing approximately 2.7 million compounds, was screened against the NAADP conformer ensemble using the ROCS (Rapid Overlay of Chemical Structures) software, which assesses shape similarity.
- **Electrostatic Similarity:** The top-ranking hits from the shape screening were then subjected to electrostatic similarity analysis using the EON software.
- **Hit Selection:** Compounds with high Tanimoto scores for both shape and electrostatic similarity to NAADP were prioritized for acquisition and biological testing.
- **Biological Validation:** The selected compounds were tested for their ability to inhibit NAADP-mediated Ca^{2+} release in the sea urchin egg homogenate bioassay.

Mechanism of Action of Ned-19

Ned-19 is a non-competitive antagonist of NAADP-mediated Ca^{2+} signaling.[1] It selectively inhibits Ca^{2+} release from acidic intracellular stores, such as lysosomes, which are targeted by NAADP.[4][5] Critically, **Ned-19** does not affect Ca^{2+} release induced by other second messengers like inositol 1,4,5-trisphosphate (IP_3) or cyclic ADP-ribose (cADPR).[4] The discovery and characterization of **Ned-19** and its analogues, such as Ned-20 and **Ned-19.4**, have provided evidence for a two-binding site model on the NAADP receptor.[6][7]

NAADP Receptor Two-Binding Site Model

The current model suggests the NAADP receptor has a high-affinity "locking" site and a low-affinity "opening" site. **Ned-19** appears to interact with the receptor in a manner that prevents channel opening, even when NAADP is bound. The analogue Ned-20, which differs only in the position of a fluorine atom, can bind to the high-affinity site but does not inhibit Ca^{2+} release, while **Ned-19.4**, a methyl ester of **Ned-19**, inhibits Ca^{2+} release without binding to the high-affinity site.[6][8] This suggests that **Ned-19**'s antagonistic activity is complex and may involve interactions with the low-affinity site or an allosteric site.



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Figure 2: Two-binding site model of the NAADP receptor and ligand interactions.

Quantitative Pharmacological Data

The potency of **Ned-19** and its analogues has been determined in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC_{50}) is a key parameter for quantifying the efficacy of these compounds.

Compound	Assay System	Parameter	Value	Reference
Ned-19	Sea Urchin Egg			
	Homogenate	IC ₅₀	65 nM	[1] [6]
	(Ca ²⁺ Release)			
Sea Urchin Egg Homogenate ([³² P]NAADP Binding)	IC ₅₀	4 μM	[6]	
Pancreatic Beta Cells (Glucose- induced Ca ²⁺ increase)	IC ₅₀	3 μM	[2]	
trans-Ned-19	Sea Urchin Egg			
	Homogenate	IC ₅₀	6 nM	[2]
	(Ca ²⁺ Release)			
Sea Urchin Egg Homogenate ([³² P]NAADP Binding)	IC ₅₀	0.4 nM	[2]	
cis-Ned-19	Sea Urchin Egg			
	Homogenate	IC ₅₀	800 nM	[2]
	(Ca ²⁺ Release)			
Sea Urchin Egg Homogenate ([³² P]NAADP Binding)	IC ₅₀	15 μM	[2]	
Ned-19.4	Sea Urchin Egg			
	Homogenate	IC ₅₀	10 μM	[6]
	(Ca ²⁺ Release)			
Ned-20	Sea Urchin Egg			
	Homogenate	-	Inactive	[6]
	(Ca ²⁺ Release)			

Sea Urchin Egg

Homogenate

([³²P]NAADP

Binding)

IC₅₀

1.2 μM

[6]

Key Experimental Protocols

NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenate

This assay is the gold standard for assessing the activity of NAADP and its antagonists.

- Homogenate Preparation:
 - Harvest eggs from the sea urchin *Lytechinus pictus*.
 - Wash the eggs in artificial seawater.
 - Homogenize the eggs in a buffer containing EGTA to chelate Ca²⁺.
 - Centrifuge the homogenate to remove cellular debris.
- Ca²⁺ Measurement:
 - Add the sea urchin egg homogenate to a fluorometer cuvette containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-3).
 - Add ATP to fuel Ca²⁺ uptake into intracellular stores.
 - Pre-incubate the homogenate with various concentrations of **Ned-19** or the vehicle control.
 - Initiate Ca²⁺ release by adding a sub-maximal concentration of NAADP (e.g., 50 nM).
 - Monitor the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration.
- Data Analysis:

- Calculate the percentage inhibition of the NAADP-induced Ca^{2+} release at each concentration of **Ned-19**.
- Determine the IC_{50} value by fitting the data to a dose-response curve.

[^{32}P]NAADP Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the NAADP receptor.

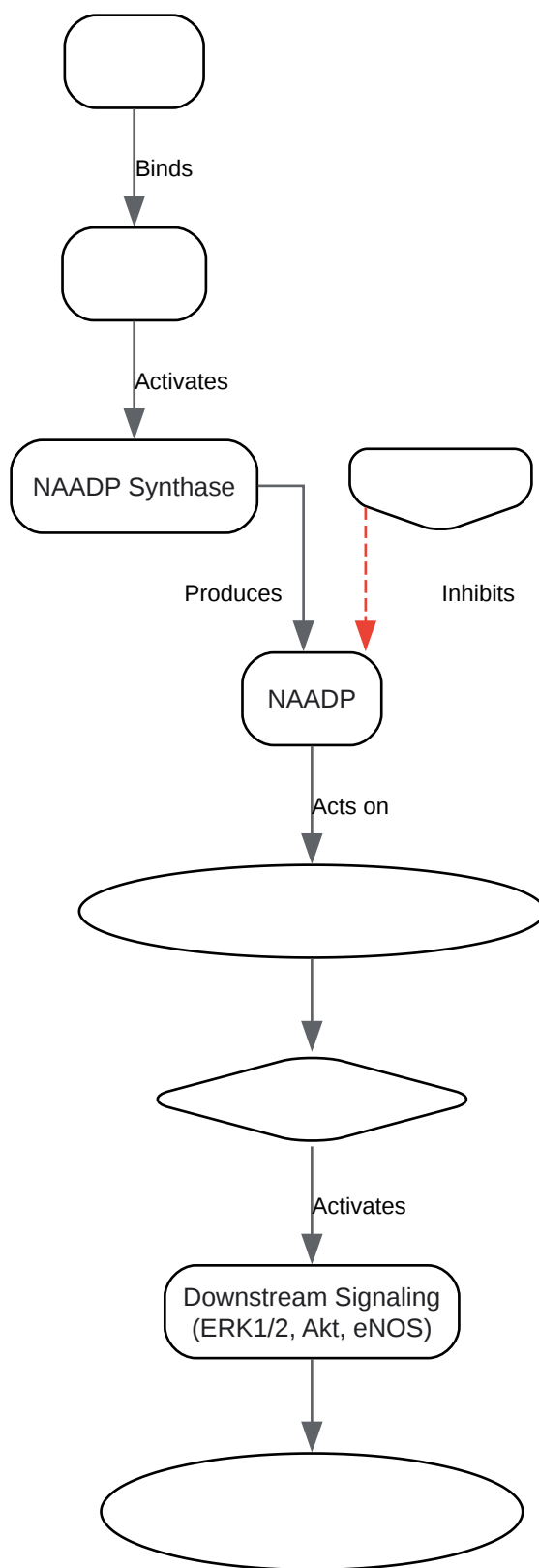
- Radioligand Synthesis: Synthesize [^{32}P]NAADP from NAD and [$\gamma\text{-}^{32}\text{P}$]ATP using NAD kinase.
- Binding Reaction:
 - In a microcentrifuge tube, combine the sea urchin egg homogenate (as the source of the NAADP receptor) with a known concentration of [^{32}P]NAADP.
 - Add increasing concentrations of unlabeled **Ned-19** or other competitor compounds.
 - Incubate the mixture to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes containing the receptor-ligand complexes.
 - Wash the filter to remove unbound [^{32}P]NAADP.
- Quantification:
 - Measure the radioactivity retained on the filter using a scintillation counter.
- Data Analysis:
 - Plot the percentage of [^{32}P]NAADP binding against the concentration of the competitor.
 - Determine the IC_{50} value, which can be used to calculate the binding affinity (K_i) of the competitor.

Biological Applications of Ned-19

Ned-19 has been instrumental in uncovering the role of NAADP signaling in a variety of biological processes, including cancer progression and immune cell function.

Inhibition of Melanoma Progression and Angiogenesis

In murine models of melanoma, **Ned-19** has been shown to inhibit tumor growth, vascularization, and metastasis.^{[1][9]} The proposed mechanism involves the blockade of VEGF (Vascular Endothelial Growth Factor)-induced, NAADP-dependent Ca^{2+} signaling in both endothelial and melanoma cells.^{[9][10]}

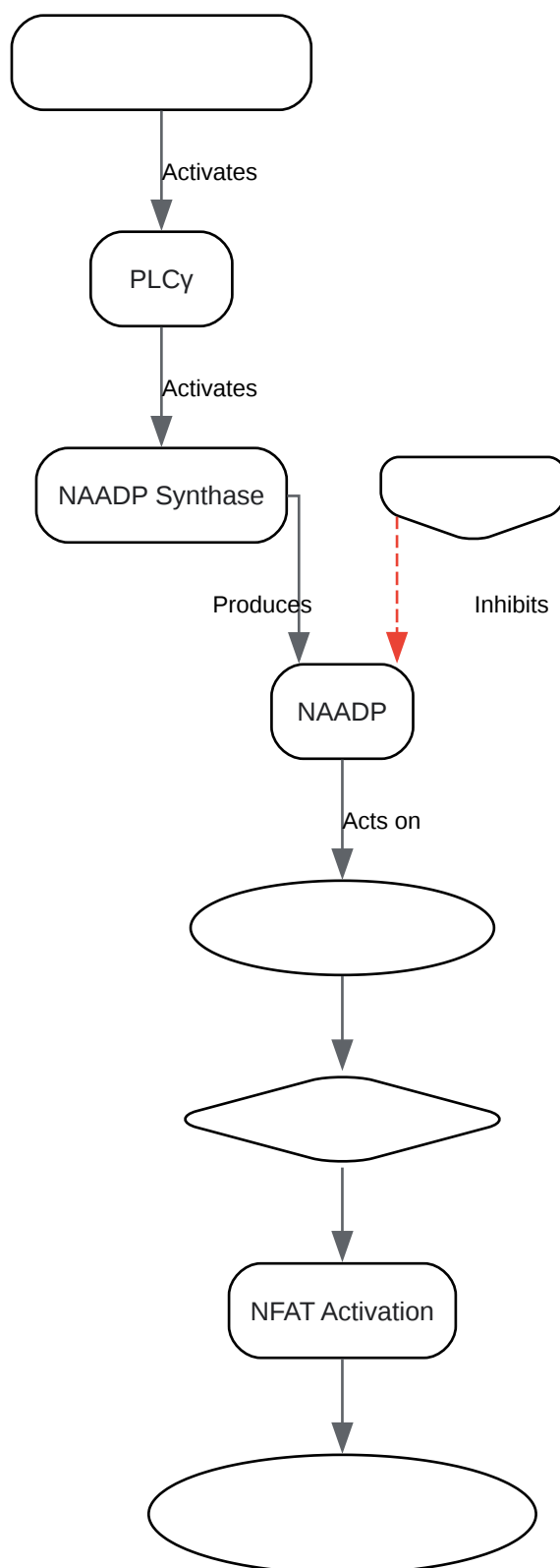


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Figure 3: Ned-19 inhibits VEGF-induced signaling in melanoma.

Modulation of T-Cell Activation

In T-lymphocytes, T-cell receptor (TCR) stimulation leads to NAADP production and subsequent Ca^{2+} release, which is crucial for T-cell activation, proliferation, and cytokine production.[5][11] **Ned-19** has been shown to inhibit TCR-mediated Ca^{2+} flux and downstream effector functions.[5][12]

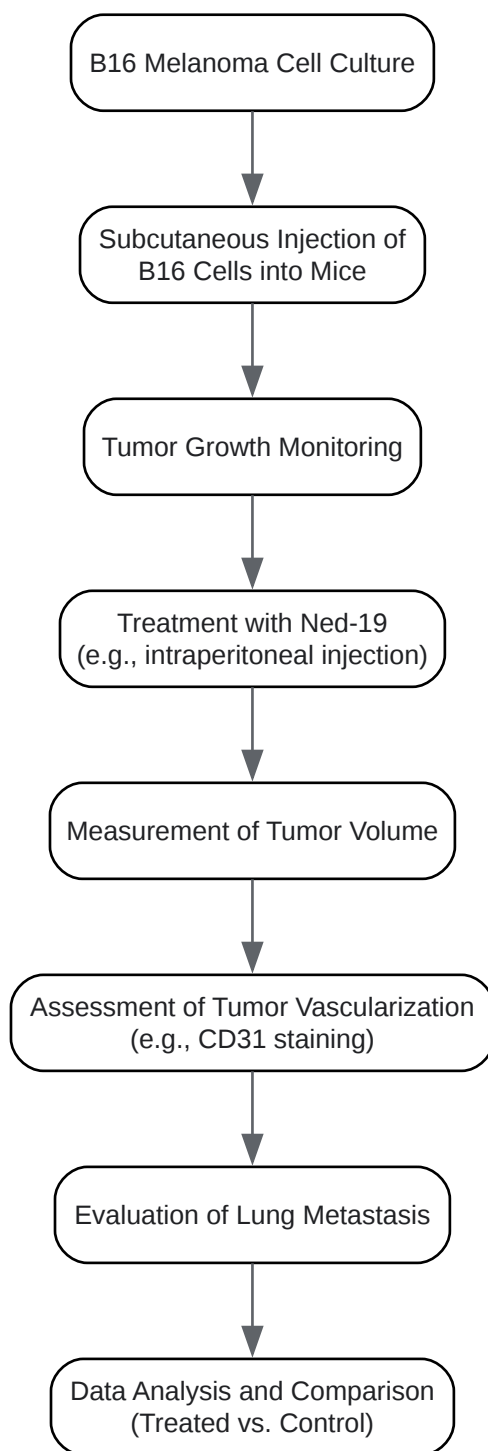


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Figure 4: Ned-19 modulates T-cell activation signaling.

Experimental Workflow: In Vivo Murine Melanoma Model

The efficacy of **Ned-19** in inhibiting melanoma progression has been evaluated using a murine model.



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Figure 5: Workflow for in vivo evaluation of **Ned-19** in a murine melanoma model.

Synthesis of Ned-19

The synthesis of **Ned-19** involves a multi-step process. The trans and cis isomers of **Ned-19** can be synthesized from L-tryptophan, with the trans form demonstrating greater potency.[2] A detailed synthetic scheme is beyond the scope of this guide, but the key steps involve the formation of the tetrahydro- β -carboline core followed by the attachment of the substituted piperazine moiety.

Conclusion

Ned-19 has proven to be an invaluable tool for dissecting the complexities of NAADP-mediated Ca^{2+} signaling. Its discovery through virtual screening highlights the power of computational methods in modern drug discovery. The detailed characterization of its mechanism of action and its application in various biological systems have significantly advanced our understanding of the roles of NAADP in health and disease. As research continues, **Ned-19** and its analogues will undoubtedly continue to facilitate new discoveries in the field of intracellular signaling and may pave the way for the development of novel therapeutics targeting NAADP-dependent pathways.

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